molecular formula C16H22N4 B6535927 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine CAS No. 1060214-43-8

1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine

Cat. No.: B6535927
CAS No.: 1060214-43-8
M. Wt: 270.37 g/mol
InChI Key: YNOLDLLWFKROPK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine is a piperazine derivative featuring a 1-methylimidazole ring at the N1 position and a 2-methylbenzyl group at the N4 position. Piperazine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility, which facilitates interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-14-5-3-4-6-15(14)13-19-9-11-20(12-10-19)16-17-7-8-18(16)2/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOLDLLWFKROPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine is a compound of interest due to its potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and research findings from various studies.

  • Molecular Formula : C15H20N4
  • Molecular Weight : 244.35 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound primarily acts as a selective agonist for the D3 dopamine receptor (D3R). Research indicates that it promotes β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways associated with dopamine receptor activation. Notably, it exhibits minimal activity at the D2 dopamine receptor, highlighting its selectivity for D3R, which is significant for reducing side effects commonly associated with non-selective dopamine agonists .

Receptor Activity

The following table summarizes the agonist and antagonist activities of this compound at D2 and D3 receptors:

CompoundD3R Agonist Activity (EC50)D2R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
1710 nMInactive15,700 nM

This data indicates that while the compound is a potent agonist at the D3R, it does not activate the D2R, which may lead to a favorable side effect profile .

Neuroprotection

A study examined the neuroprotective effects of this compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results demonstrated that the compound significantly reduced neurodegeneration in these cells, suggesting potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

Another significant area of research focused on the compound's cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The study reported that the compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Discussion

The selectivity of this compound for the D3R suggests potential utility in treating conditions like schizophrenia and addiction without the adverse effects associated with broader dopamine receptor activation. Furthermore, its anticancer properties warrant further investigation into its mechanisms and potential as a chemotherapeutic agent.

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity :
    • Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. The imidazole moiety in this compound may enhance serotonin receptor activity, making it a candidate for further exploration in treating depression .
  • Anxiolytic Effects :
    • Similar to other piperazine compounds, this derivative may possess anxiolytic properties. Research into its interaction with GABA receptors could provide insights into its potential as an anxiolytic agent .
  • Anticancer Properties :
    • Preliminary investigations have suggested that piperazine derivatives can inhibit cancer cell proliferation. The structural characteristics of this compound might contribute to its ability to interfere with cancerous growth pathways .

Biological Activities

Activity TypeEvidence/References
AntidepressantPotential modulation of serotonin receptors
AnxiolyticInteraction with GABA receptors
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives indicated that modifications to the imidazole ring can enhance their binding affinity to serotonin receptors, potentially leading to increased antidepressant activity. This suggests that 1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine may be a promising candidate for developing new antidepressants.

Case Study 2: Anxiolytic Potential

Research involving animal models has demonstrated that certain piperazine derivatives exhibit significant anxiolytic effects when tested against standard anxiolytics. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its mechanism of action.

Case Study 3: Anticancer Research

In vitro studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. The unique structure of this compound may enhance this effect, making it a valuable subject for future anticancer drug development.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name / ID Substituents (N1 and N4) Key Properties/Activities Reference
Target Compound 1-Methylimidazole; 2-methylbenzyl Not reported (inferred: balanced lipophilicity) -
1-[(1-Methylimidazol-2-yl)(phenyl)methyl]piperazine (104546-50-1) 1-Methylimidazole; phenylmethyl Structural analog; phenyl vs. 2-methylphenyl impacts π-π stacking and steric effects
Chlorbenzoxamine (UNII: N52918SLYN) 2-Methylbenzyl; chloro-phenylmethoxyethyl Antihistamine/anti-inflammatory activity; 2-methylbenzyl enhances bioavailability
6-[4-(2-Methylphenyl)piperazin-1-yl]phthalazin-1-amine (5d) 2-Methylphenyl; phthalazin-1-amine C1s inhibitor; 2-methylphenyl optimizes enzyme binding
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Chlorophenyl-phenylmethyl; imidazole Broad-spectrum antimicrobial (MIC: 3.1–25 μg/mL)

Key Observations:

  • Substituent Bulk: The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to bulkier groups like biphenyl-oxadiazole (e.g., ), which may reduce metabolic instability while maintaining target engagement .
  • Electron Effects: Replacing the 2-methylphenyl with electron-withdrawing groups (e.g., nitro, chloro) enhances electrophilic character, as seen in antimicrobial derivatives . Conversely, electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane penetration .
  • Hybrid Motifs: Imidazole-piperazine hybrids (e.g., ) show potent antimicrobial activity, suggesting the target compound’s imidazole could serve as a hydrogen-bond donor/acceptor in biological interactions .

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